

# Spectroscopic and Synthetic Profile of 6-(Benzyloxy)hexyl p-Toluenesulfonate (OTs-C6-OBn)

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## Compound of Interest

Compound Name: OTs-C6-OBn

Cat. No.: B2833689

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for 6-(benzyloxy)hexyl p-toluenesulfonate (**OTs-C6-OBn**). The information presented here is intended to support research and development activities in organic synthesis and medicinal chemistry by providing key data for the identification, purification, and manipulation of this compound.

## Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **OTs-C6-OBn**. These predictions are based on the chemical structure and established principles of spectroscopic analysis for organic molecules.

### Table 1: Predicted $^1\text{H}$ NMR Data (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
7.79	d	2H	Ar-H (ortho to -SO <sub>2</sub> )
7.35 - 7.25	m	7H	Ar-H (benzyl) & Ar-H (meta to -SO <sub>2</sub> )
4.50	s	2H	-CH <sub>2</sub> -Ph
4.02	t	2H	-CH <sub>2</sub> -OTs
3.45	t	2H	-CH <sub>2</sub> -OBn
2.44	s	3H	Ar-CH <sub>3</sub>
1.70 - 1.60	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -OTs & -CH <sub>2</sub> -CH <sub>2</sub> -OBn
1.40 - 1.30	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

**Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
144.7	Ar-C (ipso, -SO <sub>2</sub> )
138.5	Ar-C (ipso, benzyl)
133.0	Ar-C (ipso, -CH <sub>3</sub> )
129.8	Ar-CH (meta to -SO <sub>2</sub> )
128.4	Ar-CH (benzyl)
127.9	Ar-CH (ortho to -SO <sub>2</sub> )
127.7	Ar-CH (benzyl)
127.5	Ar-CH (benzyl)
72.9	-CH <sub>2</sub> -Ph
70.7	-CH <sub>2</sub> -OTs
70.3	-CH <sub>2</sub> -OBn
29.5	-CH <sub>2</sub> -
28.8	-CH <sub>2</sub> -
25.9	-CH <sub>2</sub> -
25.3	-CH <sub>2</sub> -
21.6	Ar-CH <sub>3</sub>

**Table 3: Predicted IR Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3030	Medium	Aromatic C-H Stretch
2935, 2860	Strong	Aliphatic C-H Stretch
1598, 1496	Medium	Aromatic C=C Stretch
1360	Strong	S=O Asymmetric Stretch
1175	Strong	S=O Symmetric Stretch
1100	Strong	C-O Stretch
960	Strong	S-O-C Stretch

**Table 4: Predicted Mass Spectrometry Data**

m/z	Ion
378.16	[M] <sup>+</sup> (Molecular Ion)
287.12	[M - CH <sub>2</sub> Ph] <sup>+</sup>
223.09	[M - OTs] <sup>+</sup>
171.04	[C <sub>7</sub> H <sub>7</sub> SO <sub>2</sub> ] <sup>+</sup>
155.03	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocol: Synthesis of OTs-C6-OBn

This section details a representative experimental protocol for the synthesis of 6-(benzyloxy)hexyl p-toluenesulfonate from 6-(benzyloxy)hexan-1-ol.

Materials:

- 6-(Benzyloxy)hexan-1-ol
- p-Toluenesulfonyl chloride (TsCl)

- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

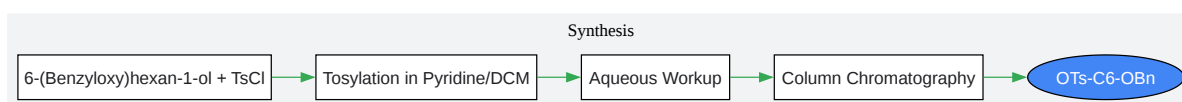
#### Procedure:

- **Reaction Setup:** A solution of 6-(benzyloxy)hexan-1-ol (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
- **Addition of Reagents:** Anhydrous pyridine (1.5 eq) is added to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
- **Reaction Monitoring:** The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, the reaction is quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is separated and extracted with dichloromethane. The combined organic layers are washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

- Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-(benzyloxy)hexyl p-toluenesulfonate.

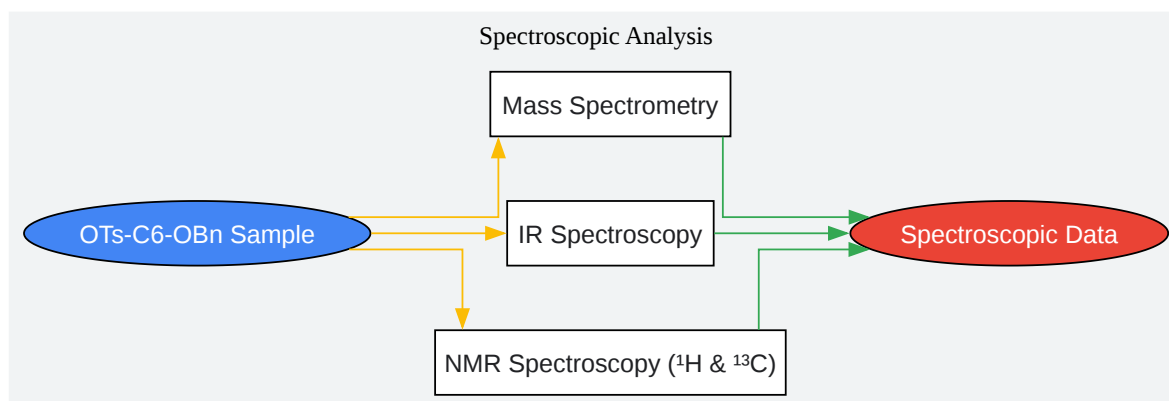
## Visualizations

The following diagrams illustrate the logical workflow of the synthesis and spectroscopic analysis of **OTs-C6-OBn**.



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Caption: Synthetic workflow for **OTs-C6-OBn**.



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Caption: Workflow for spectroscopic analysis.

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